molecular formula C19H28O5 B3025023 2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-13-3

2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3025023
CAS No.: 898756-13-3
M. Wt: 336.4 g/mol
InChI Key: SLLVZIASLMAKIK-UHFFFAOYSA-N
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Description

“2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” is a chemical compound with the CAS number 898756-13-3 . It is used for pharmaceutical testing .

Physical and Chemical Properties The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, can be found in chemical databases .

Scientific Research Applications

Photovoltaic Applications

Jørgensen and Krebs (2005) conducted research on new monomers, including one structurally similar to 2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, for the stepwise synthesis of oligophenylenevinylenes (OPVs). These trimeric OPVs were utilized as active materials in photovoltaic cells, demonstrating conversion efficiencies ranging from 0.5-1% in blends with a soluble C(60) derivative. This highlights the potential of such compounds in the development of plastic solar cells and renewable energy technologies (Jørgensen & Krebs, 2005).

Anti-inflammatory Applications

Li et al. (2008) focused on developing novel anti-inflammatory drugs, synthesizing compounds structurally related to this compound. They reported significant anti-inflammatory activity in some of these synthesized compounds, surpassing the standard reference drug aspirin in efficacy. This research underlines the potential of such compounds in pharmaceutical industries for the development of new anti-inflammatory agents (Li et al., 2008).

Material Science and Chemical Synthesis

Vessally et al. (2011) conducted a study involving a compound structurally similar to this compound. Their research involved synthesizing and characterizing this compound and performing vibrational wavenumber computations and chemical shift value analysis. Such studies are essential in material science for understanding the properties and potential applications of novel compounds (Vessally et al., 2011).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-16(20)15-11-14(21-3)9-10-17(15)22-4/h9-11,18H,5-8,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVZIASLMAKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646021
Record name 1-(2,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-13-3
Record name 1-(2,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Reactant of Route 6
2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

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